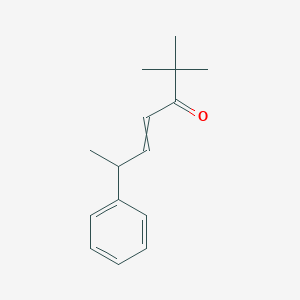
2,2-Dimethyl-6-phenylhept-4-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-6-phenylhept-4-en-3-one is an organic compound with the molecular formula C15H20O. It is a member of the α-enone family, characterized by the presence of a carbonyl group (C=O) conjugated with a double bond (C=C). This compound is notable for its branched structure and the presence of both phenyl and dimethyl groups, which contribute to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-6-phenylhept-4-en-3-one can be synthesized through the Wittig-Horner reaction, which involves the reaction of aliphatic aldehydes with 2-oxoalkylphosphonates in the presence of barium hydroxide in 1,4-dioxane. This method is efficient and stereoselective, minimizing side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the Wittig-Horner reaction for industrial purposes.
化学反应分析
Types of Reactions
2,2-Dimethyl-6-phenylhept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Brominated or nitrated derivatives of the phenyl group.
科学研究应用
2,2-Dimethyl-6-phenylhept-4-en-3-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying diastereofacial selectivity in nucleophilic addition reactions.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
作用机制
The mechanism of action of 2,2-Dimethyl-6-phenylhept-4-en-3-one involves its interaction with molecular targets through its carbonyl and phenyl groups. The carbonyl group can participate in nucleophilic addition reactions, while the phenyl group can undergo electrophilic aromatic substitution. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- 5-Phenylhex-3-en-2-one
- 1,4-Diphenylpent-2-en-1-one
- 6,6-Dimethyl-5-phenylhept-3-en-2-one
- 2,2,7,7-Tetramethyl-6-phenyloct-4-en-3-one
- 5,5-Dimethyl-1,4-diphenylhex-2-en-1-one
Uniqueness
2,2-Dimethyl-6-phenylhept-4-en-3-one is unique due to its specific branched structure and the presence of both dimethyl and phenyl groups. This combination of structural features imparts distinct chemical properties, making it a valuable compound for various research applications .
属性
CAS 编号 |
114245-61-3 |
|---|---|
分子式 |
C15H20O |
分子量 |
216.32 g/mol |
IUPAC 名称 |
2,2-dimethyl-6-phenylhept-4-en-3-one |
InChI |
InChI=1S/C15H20O/c1-12(13-8-6-5-7-9-13)10-11-14(16)15(2,3)4/h5-12H,1-4H3 |
InChI 键 |
QONLUZKARIRCDL-UHFFFAOYSA-N |
规范 SMILES |
CC(C=CC(=O)C(C)(C)C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


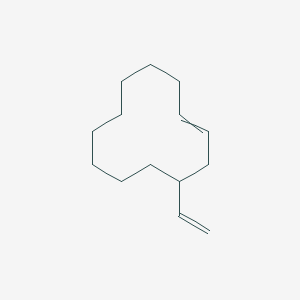
![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)
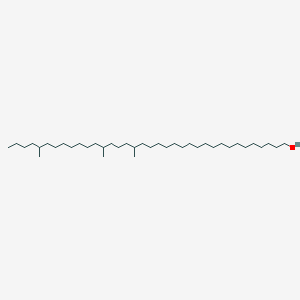
![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)

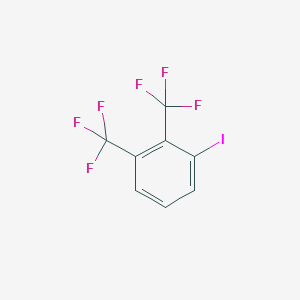
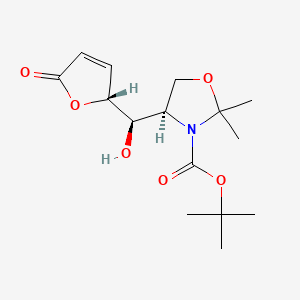


![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
![4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid](/img/structure/B14293169.png)
![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)
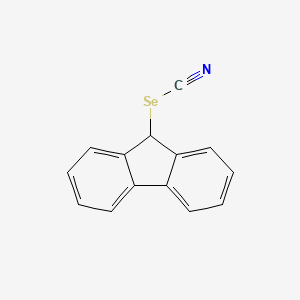
![{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate](/img/structure/B14293199.png)
